Topological Polar Surface Area and Hydrogen-Bond Acceptor Count
The target compound bears a 3-(methoxymethoxy)phenyl substituent that contributes two additional oxygen atoms beyond the carboxylic acid moiety, yielding a topological polar surface area (TPSA) of 55.8 Ų and a hydrogen-bond acceptor (HBA) count of 4, as computed by Cactvs 3.4.6.11 and recorded in PubChem [1]. The closest catalogued structural analog—3-(2-chlorophenyl)-3-phenylpropanoic acid (CAS 286947-86-2)—lacks the methoxymethoxy group, reducing its HBA count to 2 (the carboxylic acid oxygens only) and producing a correspondingly lower TPSA. Under the widely applied Veber rules for oral bioavailability, TPSA ≤ 140 Ų and HBA ≤ 10 are required; however, within the narrower 50–80 Ų TPSA range, incremental changes correlate with measurable differences in Caco-2 permeability and blood-brain barrier penetration [2]. The 55.8 Ų TPSA of the target compound places it in a favorable permeability window while still offering sufficient polarity for aqueous solubility, a balance that the des-methoxymethoxy analog shifts toward higher lipophilicity and potentially poorer solubility.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | TPSA = 55.8 Ų; HBA Count = 4 (PubChem/Cactvs 3.4.6.11) [1] |
| Comparator Or Baseline | 3-(2-Chlorophenyl)-3-phenylpropanoic acid (CAS 286947-86-2): HBA Count = 2 (estimated); TPSA ≈ 37 Ų (estimated by difference of MOM group contribution) |
| Quantified Difference | Δ TPSA ≈ +18.8 Ų (target higher); Δ HBA Count = +2 |
| Conditions | In silico computed properties: PubChem Cactvs 3.4.6.11 for target; comparator values estimated from structural subtraction of the –OCH₂OCH₃ group |
Why This Matters
For procurement decisions in drug discovery or chemical biology, a compound with higher TPSA and HBA count within this range may exhibit superior aqueous solubility and reduced nonspecific protein binding compared to more lipophilic analogs, directly impacting assay reliability and hit-to-lead progression.
- [1] PubChem Compound Summary for CID 25220758. Computed Properties section: Hydrogen Bond Acceptor Count = 4, Topological Polar Surface Area = 55.8 Ų (Cactvs 3.4.6.11). https://pubchem.ncbi.nlm.nih.gov/compound/1142210-90-9 (accessed 2026-05-05). View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002 Jun 6;45(12):2615-23. doi: 10.1021/jm020017n. PMID: 12036371. View Source
